2-Methyl-3-phenyl-9-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
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Overview
Description
2-Methyl-3-phenyl-9-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrazoloquinazoline core, which is a fused bicyclic system, and a phenylpiperazine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-9-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazoloquinazoline core, followed by the introduction of the phenylpiperazine group. The key steps include:
Formation of the Pyrazoloquinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylpiperazine Moiety: This step often involves nucleophilic substitution reactions where the phenylpiperazine is introduced to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenyl-9-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents being introduced but often involve the use of catalysts and solvents to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
2-Methyl-3-phenyl-9-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It can be used as a tool compound to study the function of specific proteins or pathways in cells.
Chemical Biology: Researchers use this compound to probe the mechanisms of biological processes at the molecular level.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenyl-9-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes or block receptor signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also contains a phenylpiperazine moiety and is studied for its acetylcholinesterase inhibitory activity.
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
What sets 2-Methyl-3-phenyl-9-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline apart is its unique combination of a pyrazoloquinazoline core and a phenylpiperazine moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-3-phenyl-9-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5/c1-20-25(21-10-4-2-5-11-21)26-28-24-15-9-8-14-23(24)27(32(26)29-20)31-18-16-30(17-19-31)22-12-6-3-7-13-22/h2-7,10-13H,8-9,14-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEULOCRTTUJLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCN(CC5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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